[4-(2-tert-Butoxycarbonylamino-ethyl)-phenoxy]-acetic acid

Catalog No.
S3436516
CAS No.
64318-33-8
M.F
C15H21NO5
M. Wt
295.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(2-tert-Butoxycarbonylamino-ethyl)-phenoxy]-ace...

CAS Number

64318-33-8

Product Name

[4-(2-tert-Butoxycarbonylamino-ethyl)-phenoxy]-acetic acid

IUPAC Name

2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenoxy]acetic acid

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-8-11-4-6-12(7-5-11)20-10-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

SBLCBWNCGZUFJX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OCC(=O)O

Synthesis of Dipeptides

Scientific Field: Organic Chemistry and Peptide Synthesis

Application Summary: This compound is utilized in the synthesis of dipeptides via tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These Boc-AAILs serve as starting materials in dipeptide synthesis, leveraging their protection to avoid unwanted reactions during peptide bond formation.

Methods of Application: The synthesis involves the use of Boc-AAILs with common coupling reagents. A distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, enhances amide bond formation without the need for additional bases, streamlining the synthesis process.

Results Summary: The dipeptides are produced in satisfactory yields within 15 minutes, demonstrating the efficiency of the method. The Boc-AAILs are clear, nearly colorless to pale yellow liquids at room temperature, and their miscibility in various solvents is confirmed through NMR, elemental analysis, and IR spectroscopy .

Synthesis of Triazole Derivatives

Scientific Field: Medicinal Chemistry

Application Summary: The compound is involved in the synthesis of racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, a derivative of β-(1,2,4-Triazol-1-yl)alanine, which has a spectrum of biological activities.

Methods of Application: The synthesis route includes alkylation, oxazoline ring-opening, and oxidation steps. The process is characterized by high regioselectivity and yields a β-aminoalcohol derivative.

Results Summary: The overall yield of the synthesis is 68%, starting from an oxazoline derivative. The method’s efficiency is highlighted by its simplicity and the high yield of the desired triazole derivative .

Synthesis of Fluorinated Amino Acids

Scientific Field: Fluorine Chemistry

Application Summary: This compound acts as an intermediate in the synthesis of fluorinated amino acids, which are crucial in the development of pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atom.

Methods of Application: The synthesis involves halide-anion exchange methods and is suitable for creating intermediates for further chemical transformations, such as cross-coupling reactions.

Results Summary: The title compound is a suitable intermediate for the synthesis of 6-fluoro-l-DOPA and certain derivatives, indicating its importance in medicinal chemistry applications .

Synthesis of Sitagliptin Phosphate

Scientific Field: Pharmaceutical Chemistry

Application Summary: The compound is used in an alternate formal synthesis of Sitagliptin phosphate, a medication for diabetes, showcasing its role in creating chiral β-amino acid moieties.

Methods of Application: The synthesis includes an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement. These key steps ensure the installation of the chiral β-amino acid moiety present in Sitagliptin.

Results Summary: The overall yield of the synthesis is 31% in 8 linear steps, starting from 2,4,5-trifluorobenzaldehyde. This method provides an efficient route to synthesize Sitagliptin phosphate .

The above applications demonstrate the versatility of “[4-(2-tert-Butoxycarbonylamino-ethyl)-phenoxy]-acetic acid” in various scientific fields and its potential to contribute significantly to advancements in chemical synthesis and pharmaceutical development. The detailed methods and results highlight the compound’s role in facilitating efficient and innovative synthetic routes.

Development of Polymer Materials

Scientific Field: Polymer Science and Engineering

Methods of Application: The compound is polymerized to generate a polymer with pendant amine functionality. The tert-butyloxycarbonyl (BOC) protecting group is typically removed with acid, revealing the amine group for further functionalization or interaction with target molecules.

Results Summary: The resulting polymers exhibit the ability to form complexes with various biomolecules, which is essential for targeted drug delivery applications. The process is efficient and yields polymers with high molecular weight and desired functionality .

Synthesis of Bioconjugates

Scientific Field: Bioorganic Chemistry

Application Summary: The compound is instrumental in the synthesis of bioconjugates, which are compounds where biomolecules are joined to other types of molecules. These bioconjugates have diverse applications in diagnostics, therapeutics, and targeted drug delivery.

Methods of Application: The synthesis involves conjugating the compound with biomolecules such as peptides, proteins, or nucleic acids. This is typically done through amide bond formation, utilizing the compound’s carboxylic acid functionality.

Results Summary: The bioconjugates synthesized using this method show enhanced stability and specificity towards their biological targets, leading to improved efficacy in their respective applications. The conjugation reactions are carried out under mild conditions to preserve the integrity of the biomolecules involved .

The compound [4-(2-tert-Butoxycarbonylamino-ethyl)-phenoxy]-acetic acid is a synthetic organic molecule characterized by its unique structure, which includes a phenoxy group and an acetic acid moiety. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is commonly used in organic synthesis to protect amines during

Involving [4-(2-tert-Butoxycarbonylamino-ethyl)-phenoxy]-acetic acid typically include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The amino group can react with carboxylic acids or activated carboxylic acid derivatives to form amides.
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine, which can participate in further reactions.

These reactions are crucial for modifying the compound for various applications in drug development and synthesis of complex molecules.

The biological activity of [4-(2-tert-Butoxycarbonylamino-ethyl)-phenoxy]-acetic acid may be inferred from its structural components. Compounds with phenoxy and acetic acid functionalities often exhibit anti-inflammatory, analgesic, or antimicrobial properties. Studies on related compounds suggest that modifications in the amino and phenoxy groups can significantly influence their interactions with biological targets, potentially leading to therapeutic effects against various diseases.

Synthesis of [4-(2-tert-Butoxycarbonylamino-ethyl)-phenoxy]-acetic acid can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available phenol derivatives and acetic anhydride.
  • Boc Protection: The amino group can be protected using tert-butoxycarbonyl chloride in the presence of a base.
  • Coupling Reaction: The protected amine is then coupled with the phenol derivative using standard coupling reagents such as carbodiimides (e.g., EDC) to form the desired compound.
  • Deprotection: Finally, the Boc group can be removed using acidic conditions to yield the final product.

The applications of [4-(2-tert-Butoxycarbonylamino-ethyl)-phenoxy]-acetic acid are diverse:

  • Pharmaceutical Development: Its structure makes it a candidate for developing new drugs targeting inflammation or pain relief.
  • Chemical Biology: It may serve as a tool compound in biochemical assays to study enzyme activity or receptor interactions.
  • Material Science: Potential use in creating functional materials due to its ability to form stable linkages with other polymers.

Interaction studies involving [4-(2-tert-Butoxycarbonylamino-ethyl)-phenoxy]-acetic acid focus on its binding affinity and efficacy against specific biological targets. Techniques such as:

  • Molecular Docking: To predict how this compound interacts with proteins or receptors.
  • In Vitro Assays: To evaluate its biological activity against cell lines or isolated enzymes.
  • High-throughput Screening: To identify potential therapeutic effects in large compound libraries.

These studies are essential for understanding its pharmacodynamics and optimizing its efficacy as a drug candidate.

Similar compounds include:

  • Phenylacetic Acid
  • Salicylic Acid
  • Aspirin (Acetylsalicylic Acid)
CompoundStructure FeaturesUnique Aspects
Phenylacetic AcidSimple aromatic structureUsed primarily as an intermediate in organic synthesis.
Salicylic AcidContains hydroxyl groupKnown for anti-inflammatory properties; precursor to aspirin.
Aspirin (Acetylsalicylic Acid)Acetylated salicylic acidWidely used analgesic; exhibits antipyretic effects.

The uniqueness of [4-(2-tert-Butoxycarbonylamino-ethyl)-phenoxy]-acetic acid lies in its specific amino-acid structure and protective Boc group, which may enhance its stability and bioavailability compared to simpler analogs like salicylic acid or aspirin.

This comprehensive overview highlights the significance of [4-(2-tert-Butoxycarbonylamino-ethyl)-phenoxy]-acetic acid, emphasizing its potential in medicinal chemistry and biological research while comparing it with structurally related compounds to underscore its unique properties.

XLogP3

2.5

Dates

Last modified: 08-19-2023

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